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molecular formula C10H16N4 B8453311 1-tert-butyl-3-ethyl-5-amino-1H-pyrazole-4-carbonitrile

1-tert-butyl-3-ethyl-5-amino-1H-pyrazole-4-carbonitrile

Cat. No. B8453311
M. Wt: 192.26 g/mol
InChI Key: MACWGEIZJUTOAR-UHFFFAOYSA-N
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Patent
US05294612

Procedure details

A mixture of 1-ethoxyethylidene malononitrile (60.0 g, 0.4 mol), tert-butylhydrazine hydrochloride (50.0 g, 0.4 mol) and ethanol (500 ml) was heated to reflux. The heat was removed and triethylamine (55.8 ml, 0.4 mol) was added dropwise at such a rate as to maintain a gentle reflux. The reaction mixture was refluxed for an additional 1 hour, cooled to room temperature and the solvent was removed in vacuo. The residue was taken up in ethyl acetate (300 ml) and washed with water (200 ml). The organic layer was separated, washed with brine and dried over sodium sulfate. The solvent was removed in vacuo to afford 75.6 g (67%) of 1-tert-butyl-3-ethyl-5-amino-1H-pyrazole-4-carbonitrile.
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
55.8 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(O[C:4](=[C:6]([C:9]#[N:10])[C:7]#[N:8])[CH3:5])C.Cl.[C:12]([NH:16][NH2:17])([CH3:15])([CH3:14])[CH3:13].[CH2:18](N(CC)CC)C>C(O)C>[C:12]([N:16]1[C:9]([NH2:10])=[C:6]([C:7]#[N:8])[C:4]([CH2:5][CH3:18])=[N:17]1)([CH3:15])([CH3:14])[CH3:13] |f:1.2|

Inputs

Step One
Name
Quantity
60 g
Type
reactant
Smiles
C(C)OC(C)=C(C#N)C#N
Name
Quantity
50 g
Type
reactant
Smiles
Cl.C(C)(C)(C)NN
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
55.8 mL
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated to reflux
CUSTOM
Type
CUSTOM
Details
The heat was removed
TEMPERATURE
Type
TEMPERATURE
Details
to maintain a gentle reflux
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for an additional 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
WASH
Type
WASH
Details
washed with water (200 ml)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)N1N=C(C(=C1N)C#N)CC
Measurements
Type Value Analysis
AMOUNT: MASS 75.6 g
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 98.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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